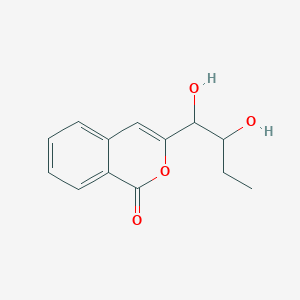
Artemidiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artemidiol is a naturally occurring isocoumarin compound extracted from the roots of Artemisia dracunculus L. It has the chemical formula C₁₃H₁₄O₄ and a melting point of 131.5–133°C . The structure of this compound is characterized by a 3-(1′-2′-dihydroxybutyl)isocoumarin moiety .
Preparation Methods
Artemidiol can be isolated from the roots of Artemisia dracunculus through extraction and purification processes. The roots are typically dried and ground before being subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound
Chemical Reactions Analysis
Artemidiol, like other isocoumarins, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Artemidiol serves as a model compound for studying the reactivity and synthesis of isocoumarins.
Mechanism of Action
The mechanism of action of artemidiol is not fully understood, but it is believed to involve interactions with various molecular targets. Like other isocoumarins, this compound may exert its effects through modulation of enzyme activity, interaction with cellular receptors, and influence on signaling pathways . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Artemidiol is similar to other isocoumarins in its chemical structure and reactivity. Some related compounds include:
Artemetin: Another compound found in Artemisia species with similar bioactive properties.
Casticin: A flavonoid with structural similarities and biological activities.
This compound is unique in its specific structure and the presence of the 3-(1′-2′-dihydroxybutyl) group, which may contribute to its distinct biological activities.
Properties
CAS No. |
54963-30-3 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(1,2-dihydroxybutyl)isochromen-1-one |
InChI |
InChI=1S/C13H14O4/c1-2-10(14)12(15)11-7-8-5-3-4-6-9(8)13(16)17-11/h3-7,10,12,14-15H,2H2,1H3 |
InChI Key |
CRXSSRPVDGICML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC2=CC=CC=C2C(=O)O1)O)O |
melting_point |
131.5 - 133 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















